molecular formula C12H23N5O B2370576 4-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1467822-62-3

4-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No. B2370576
CAS RN: 1467822-62-3
M. Wt: 253.35
InChI Key: VMZWTEXUWGQACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of procainamide involves several steps. One common method is the reaction between sodium tetraphenyl borate and 4-amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride (procainamide hydrochloride) in deionized water at room temperature. This process results in the formation of the procainamide-tetraphenylborate complex through an ion-associate reaction (green chemistry) . The overall reaction can be represented as follows:


Molecular Structure Analysis

The molecular formula of procainamide is C₁₃H₂₁N₃O , and its structure consists of a pyrazole ring with an attached carboxamide group. The diethylaminoethyl side chain contributes to its pharmacological activity. You can visualize the molecular structure using the provided link .

Future Directions

: Mostafa, G. A. E., Bakheit, A. H., Al-Agamy, M. H., Al-Salahi, R., Ali, E. A., & Alrabiah, H. (2023). Synthesis of 4-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2256. DOI: 10.3390/molecules28052256

properties

IUPAC Name

4-amino-N-[2-(diethylamino)ethyl]-2-ethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N5O/c1-4-16(5-2)8-7-14-12(18)11-10(13)9-15-17(11)6-3/h9H,4-8,13H2,1-3H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZWTEXUWGQACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)NCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.